molecular formula C14H15NO5S2 B213857 Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate

Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate

Cat. No. B213857
M. Wt: 341.4 g/mol
InChI Key: RONHAXIBDJZHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate, also known as MMTC, is a chemical compound that belongs to the class of sulfonylureas. It is a highly potent hypoglycemic agent that has been extensively studied for its potential use in the treatment of type II diabetes mellitus.

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate involves the inhibition of ATP-sensitive potassium channels in pancreatic beta cells. This results in the depolarization of the cell membrane and the subsequent release of insulin. Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate also inhibits the hepatic glucose production and increases glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate has been shown to significantly lower blood glucose levels in animal models of type II diabetes mellitus. It has also been shown to increase insulin sensitivity and stimulate insulin secretion in pancreatic beta cells. Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate has been shown to have a relatively short half-life and is rapidly metabolized in the liver.

Advantages and Limitations for Lab Experiments

One of the major advantages of Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate is its high potency and selectivity for ATP-sensitive potassium channels in pancreatic beta cells. This makes it an ideal candidate for the treatment of type II diabetes mellitus. However, the short half-life and rapid metabolism of Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate can be a limitation for its use in clinical settings.

Future Directions

There are several future directions for the research on Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate. One potential direction is the development of more potent and selective sulfonylureas that can be used in the treatment of type II diabetes mellitus. Another potential direction is the investigation of the long-term safety and efficacy of Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate in human clinical trials. Additionally, the potential use of Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate in the treatment of other metabolic disorders, such as obesity and metabolic syndrome, could be explored in future research.

Synthesis Methods

The synthesis of Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-amino-5-methylthiophene-3-carboxylic acid methyl ester in the presence of a base. The reaction yields Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate as a white crystalline solid that is highly soluble in organic solvents.

Scientific Research Applications

Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate has been extensively studied for its potential use as a hypoglycemic agent. It has been shown to lower blood glucose levels in animal models of type II diabetes mellitus. In addition, Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate has been shown to increase insulin sensitivity and stimulate insulin secretion in pancreatic beta cells.

properties

Product Name

Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate

Molecular Formula

C14H15NO5S2

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 2-[(4-methoxyphenyl)sulfonylamino]-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C14H15NO5S2/c1-9-8-12(14(16)20-3)13(21-9)15-22(17,18)11-6-4-10(19-2)5-7-11/h4-8,15H,1-3H3

InChI Key

RONHAXIBDJZHGD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)OC

Canonical SMILES

CC1=CC(=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)OC

Origin of Product

United States

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